molecular formula C10H8ClNOS2 B4688101 5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B4688101
M. Wt: 257.8 g/mol
InChI Key: OUGVURYUCVGHHT-UHFFFAOYSA-N
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Description

5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by a unique spirocyclic structure This compound features a spiro linkage between a 1,3-dithiolane ring and an indole moiety, with a chlorine atom attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:

    Formation of the 1,3-dithiolane ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound under acidic conditions.

    Spirocyclization: The 1,3-dithiolane intermediate is then subjected to spirocyclization with an indole derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spiro linkage.

    Chlorination: The final step involves the introduction of a chlorine atom to the indole ring. This can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of 5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may lead to the cleavage of the spiro linkage.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved spiro compounds

    Substitution: Substituted indole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing spirocyclic structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the development of novel materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the spirocyclic structure and heteroatoms can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5’-bromospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one: Similar structure with a bromine atom instead of chlorine.

    5’-fluorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one: Similar structure with a fluorine atom instead of chlorine.

    5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The spirocyclic structure also imparts rigidity and specific spatial orientation, which can be advantageous in certain applications.

Properties

IUPAC Name

5'-chlorospiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS2/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGVURYUCVGHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 3
5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 4
5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

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